molecular formula C51H71N6O8PS B1574575 Biotin phosphoramidite (hydroxyprolinol)

Biotin phosphoramidite (hydroxyprolinol)

Cat. No. B1574575
M. Wt: 959.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Non-nucleosidic modifier reagent for the synthesis of biotinylated oligos based on a hydroxyprolinol core. This phosphoramidite contains a dimethoxytrityl protective group for the purification of the resulting oligos on C18 cartridges, and reverse phase HPLC. This modifier reagent can be used to introduce biotin onto 5'-position, 3'-position (using universal CPG), and internal oligo sites.

Scientific Research Applications

Synthesis of Modified Oligonucleotides

Biotin phosphoramidite (hydroxyprolinol) is primarily used in the synthesis of modified oligonucleotides. Tatulchenkov et al. (2017) describe its role in introducing biotin, lipoic acid, amino groups, and terminal acetylene groups into the oligonucleotide chain. This method facilitates the creation of oligonucleotides with specific modifications, enabling diverse research and diagnostic applications (Tatulchenkov et al., 2017).

Long Tethering Arms for Oligonucleotides

Morocho et al. (2005) developed biotin phosphoramidites with exceptionally long tethering arms, ranging from 20 to 74 atoms in length. These are utilized for synthesizing biotin-labeled oligonucleotides with extended arms, enhancing their functionality in genomic sequencing and biomolecular interactions (Morocho et al., 2005).

Reversible Biotinylation for Affinity Purification

Fang and Bergstrom (2003) described a reversible biotinylation phosphoramidite for labeling, phosphorylation, and affinity purification of synthetic oligonucleotides. This reagent attaches a biotin label to the 5'-end of DNA, which can be cleaved later for purification purposes, demonstrating its utility in isolating high-quality DNA from complex mixtures (Fang & Bergstrom, 2003).

Enhanced Specificity in Antisense Affinity Selection

Teigelkamp et al. (1993) discussed the use of phosphoramidite-based approaches for synthesizing poly-labelled oligonucleotides. Their research shows the potential of biotin phosphoramidite in enhancing the specificity of oligonucleotides, particularly in antisense affinity selection, which is significant in gene expression studies and therapeutic applications (Teigelkamp et al., 1993).

Streamlined Production of Biotin-labeled Oligonucleotides

Kayushin et al. (2011) synthesized a phosphoramidite linker unit for use in DNA synthesizers, facilitating the streamlined production of biotin-labeled oligonucleotides. This method significantly contributes to simplifying and accelerating the production process in research settings (Kayushin et al., 2011).

properties

Product Name

Biotin phosphoramidite (hydroxyprolinol)

Molecular Formula

C51H71N6O8PS

Molecular Weight

959.18

IUPAC Name

N/A

SMILES

O=C(CCCCCNC(CCCC[C@H]1[C@](NC(N2)=O)([H])[C@]2([H])CS1)=O)N3[C@@H](C[C@@H](OP(N(C(C)C)C(C)C)OCCC#N)C3)CO[M]([3H])[2H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Biotin phosphoramidite, hydroxyprolinol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.